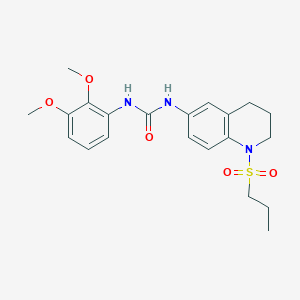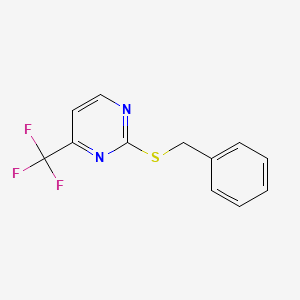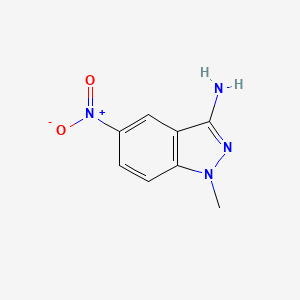![molecular formula C21H21BrN2O3 B2986136 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-bromobenzamide CAS No. 921863-84-5](/img/structure/B2986136.png)
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-bromobenzamide is a useful research compound. Its molecular formula is C21H21BrN2O3 and its molecular weight is 429.314. The purity is usually 95%.
BenchChem offers high-quality N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-bromobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-bromobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research in synthetic chemistry has led to the development of novel methodologies for constructing complex oxazepine derivatives. For instance, Petrovskii et al. (2017) synthesized a nonplanar oxazapolyheterocycle, showcasing strong blue emission in dichloromethane, demonstrating the potential for developing new photophysical materials (Petrovskii et al., 2017). This research underscores the versatility of oxazepine derivatives in creating novel compounds with unique properties.
Medicinal Chemistry Applications
In medicinal chemistry, the structural motifs similar to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-bromobenzamide have been explored for their biological activities. For example, Li et al. (2017) reported the synthesis of benzoxepin derivatives showing inhibitory activities against protein-tyrosine kinases (PTKs), which are crucial for cancer therapy (Li et al., 2017). These findings highlight the potential of such compounds in developing new anticancer agents.
Antifungal and Antibacterial Agents
The structural class of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-bromobenzamide also demonstrates potential in antimicrobial applications. Yang et al. (2017) developed novel antifungals based on dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues, demonstrating moderate to high activity against phytopathogenic fungi (Yang et al., 2017). This research opens avenues for agricultural applications, including crop protection.
Drug Design and QSAR Studies
Further, compounds with similar structures have been evaluated for their antidepressant, anxiolytic, and antinociceptive effects, as well as for their potential in drug design through quantitative structure-activity relationship (QSAR) studies. Singh et al. (2010) discussed the development of novel 2-substituted 1,4-benzodiazepine-2-ones, highlighting their promising antidepressant and analgesic effects in mice (Singh et al., 2010). These studies illustrate the potential for using oxazepine derivatives in neuropsychiatric disorder treatments.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of indole , a heterocyclic aromatic organic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Based on its structural similarity to other indole derivatives , it is likely that it interacts with its targets through a similar mechanism. This typically involves the compound binding to its target receptor, leading to a change in the receptor’s activity that results in a physiological response .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a wide range of biochemical pathways.
Pharmacokinetics
These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the wide range of biological activities exhibited by indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
properties
IUPAC Name |
2-bromo-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O3/c1-4-11-24-17-12-14(23-19(25)15-7-5-6-8-16(15)22)9-10-18(17)27-13-21(2,3)20(24)26/h4-10,12H,1,11,13H2,2-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEJYZCVLIMVFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Br)N(C1=O)CC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-bromobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

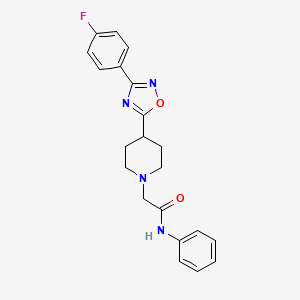
![6-Chloro-2-[(2,6-dichlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2986055.png)
![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2986057.png)
![tert-butyl (1S,2S,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2986061.png)

![N-(tert-butyl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2986063.png)
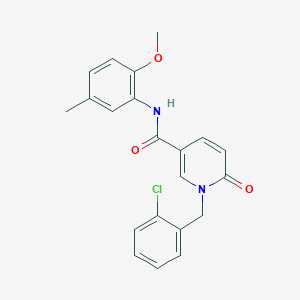
![7-(Benzo[d][1,3]dioxol-5-yl((4-methylpyridin-2-yl)amino)methyl)quinolin-8-ol](/img/structure/B2986065.png)
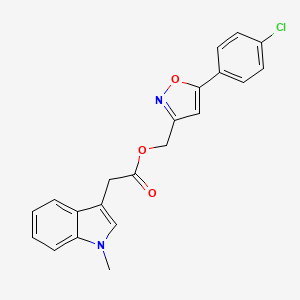
![ethyl 2-(carbamoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2986070.png)
